Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide
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Overview
Description
Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide is a quaternary ammonium compound. It is characterized by the presence of a pyrrolidinyl group attached to a butyl chain, which is further connected to a trimethylammonium group. The iodide ion serves as the counterion. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide typically involves the reaction of 4-(2-oxo-1-pyrrolidinyl)butyl bromide with trimethylamine, followed by the addition of an iodide source to replace the bromide ion with an iodide ion. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The pyrrolidinyl group can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding alcohol and amine.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various quaternary ammonium salts.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving neurotransmitter release and receptor binding.
Medicine: Investigated for its potential use in drug delivery systems and as a muscle relaxant.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Oxotremorine M: A muscarinic acetylcholine receptor agonist with a similar pyrrolidinyl structure.
Pyrrolidine-2-one: A compound with a similar pyrrolidinyl ring but different functional groups.
Uniqueness
Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as high solubility in water and strong ionic interactions. These properties make it particularly useful in applications requiring high ionic strength and stability.
Properties
CAS No. |
7383-75-7 |
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Molecular Formula |
C11H23IN2O |
Molecular Weight |
326.22 g/mol |
IUPAC Name |
trimethyl-[4-(2-oxopyrrolidin-1-yl)butyl]azanium;iodide |
InChI |
InChI=1S/C11H23N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h4-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GYYXKYBBBWQIFK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCCN1CCCC1=O.[I-] |
Origin of Product |
United States |
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